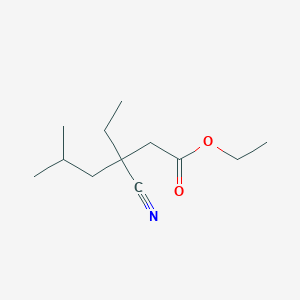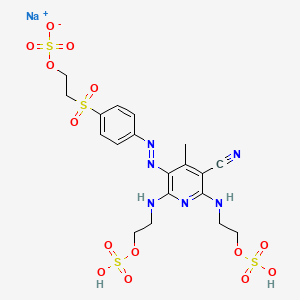
3-Cyano-3-ethyl-5-methylhexanoic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyano-3-ethyl-5-methylhexanoic acid ethyl ester is a chemical compound with the molecular formula C12H21NO2. It is a key intermediate in the synthesis of pregabalin, a medication used for the relief of neuropathic pain . This compound is characterized by its cyano group, ethyl group, and methyl group attached to a hexanoic acid ethyl ester backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-3-ethyl-5-methylhexanoic acid ethyl ester typically involves the reaction of 3-cyano-5-methylhexanoic acid with ethanol in the presence of a catalyst. The reaction conditions often include heating and the use of an acid catalyst to facilitate esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and the use of immobilized enzymes to enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyano-3-ethyl-5-methylhexanoic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The cyano group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base under reflux conditions.
Reduction: Commonly carried out using hydrogen gas and a metal catalyst such as palladium on carbon.
Substitution: Often involves nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 3-Cyano-3-ethyl-5-methylhexanoic acid.
Reduction: 3-Amino-3-ethyl-5-methylhexanoic acid ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Cyano-3-ethyl-5-methylhexanoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Key intermediate in the synthesis of pregabalin, which is used to treat neuropathic pain and epilepsy.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of 3-Cyano-3-ethyl-5-methylhexanoic acid ethyl ester is primarily related to its role as an intermediate in the synthesis of pregabalin. Pregabalin binds to the α2δ subunit of voltage-gated calcium channels in the central nervous system, reducing the release of neurotransmitters and thereby alleviating neuropathic pain .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyano-5-methylhexanoic acid: Similar structure but lacks the ethyl ester group.
3-Amino-3-ethyl-5-methylhexanoic acid ethyl ester: Formed by the reduction of the cyano group.
3-Cyano-3-ethyl-5-methylhexanoic acid: Formed by the hydrolysis of the ester group
Uniqueness
3-Cyano-3-ethyl-5-methylhexanoic acid ethyl ester is unique due to its specific combination of functional groups, which makes it a valuable intermediate in the synthesis of pregabalin. Its structure allows for various chemical modifications, making it versatile in synthetic chemistry .
Propriétés
Numéro CAS |
90355-26-3 |
|---|---|
Formule moléculaire |
C12H21NO2 |
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
ethyl 3-cyano-3-ethyl-5-methylhexanoate |
InChI |
InChI=1S/C12H21NO2/c1-5-12(9-13,7-10(3)4)8-11(14)15-6-2/h10H,5-8H2,1-4H3 |
Clé InChI |
UBWWPLQZQRSBFZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC(C)C)(CC(=O)OCC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![diaminomethylidene-[4-(3,4,5-trimethoxybenzoyl)oxybutyl]azanium;sulfate](/img/structure/B13772629.png)
![1-[6-(4-tert-butylphenyl)pyridin-2-yl]-3-ethyl-N,N-dimethylpentan-1-amine](/img/structure/B13772634.png)



![Ethanaminium, 2-cyano-N-ethyl-N,N-bis[2-[(1-oxodocosyl)amino]ethyl]-, ethyl sulfate](/img/structure/B13772656.png)





